N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a bromopyridine moiety linked to a methylbenzenesulfonamide group through a methyleneamino bridge, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 2-bromopyridine-3-carbaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as toluene or ethyl acetate under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions often require a base and are conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine structure and are used in medicinal chemistry.
Uniqueness: N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H12BrN3O2S |
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Molecular Weight |
354.22 g/mol |
IUPAC Name |
N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12BrN3O2S/c1-10-4-6-12(7-5-10)20(18,19)17-16-9-11-3-2-8-15-13(11)14/h2-9,17H,1H3 |
InChI Key |
CCUGSLQJJNKAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC=C2)Br |
Origin of Product |
United States |
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